molecular formula C11H13FO2 B2875500 (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid CAS No. 2248209-60-9

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid

Cat. No.: B2875500
CAS No.: 2248209-60-9
M. Wt: 196.221
InChI Key: DZMQKOTUKZOAMS-QMMMGPOBSA-N
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Description

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid intended for research and development as a key synthetic intermediate. Compounds featuring fluorophenyl and carboxylic acid functional groups are of significant interest in medicinal chemistry, particularly in the discovery and development of novel small molecule agonists and antagonists for G-protein coupled receptors (GPCRs) . The specific stereochemistry of the (2S)-configured chiral center makes this compound a valuable building block for creating enantiomerically pure potential therapeutics, aiming to achieve high target selectivity and optimized pharmacokinetic profiles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

(2S)-4-(4-fluorophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMQKOTUKZOAMS-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.

    Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 4-fluoro-α-methylbenzyl alcohol.

    Oxidation: The alcohol is then oxidized to 4-fluoro-α-methylbenzyl aldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone to form (2S)-4-(4-Fluorophenyl)-2-methylbut-3-en-2-ol.

    Hydrogenation: The final step involves the hydrogenation of the double bond to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 4-fluoro-α-methylbenzyl ketone or 4-fluorobenzoic acid.

    Reduction: Formation of 4-fluoro-α-methylbenzyl alcohol or 4-fluoro-α-methylbutane.

    Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid is used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

    Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Labeling: It is used in biochemical assays for labeling and tracking proteins.

Medicine:

    Drug Development: this compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry:

    Agriculture: The compound is used in the development of agrochemicals for pest control.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid with structurally related compounds, highlighting key substituent differences and their implications:

Compound Name Substituents Key Structural Differences Biological Activity/Notes Reference
This compound 4-Fluorophenyl, 2-methyl Reference compound Potential FABP4 inhibitor (analogous to )
(2S)-4-(4-Chloro-3-fluorophenoxy)-2-(3,4-dichlorophenyl)-2-methylbutanoic acid 4-Chloro-3-fluorophenoxy, 3,4-dichlorophenyl, 2-methyl Phenoxy group, additional chlorine atoms IC50 = 0.202 µM against FABP4
(S)-2-(4-Fluorophenyl)-3-methylbutyric acid 4-Fluorophenyl, 3-methyl Methyl group at C3 instead of C2 Unreported biological activity
4-(4-Methylphenyl)butanoic acid 4-Methylphenyl, no fluorine or methyl branching Lacks fluorine and methyl branch Used in organic synthesis
Ethyl 4-(4-methoxyphenyl)-2-methylenebutanoate 4-Methoxyphenyl, methylene group, ester functional group Ester derivative, methoxy substituent Intermediate in synthetic chemistry

Key Observations :

  • Fluorine vs. Chlorine/Methoxy : Fluorine's electronegativity enhances polarity and binding interactions compared to chlorine or methoxy groups, which may alter pharmacokinetics .
  • Methyl Branch Position : The 2-methyl configuration in the target compound vs. 3-methyl in (S)-2-(4-Fluorophenyl)-3-methylbutyric acid affects steric hindrance and metabolic stability .
  • Phenoxy vs. Phenyl Groups: Phenoxy-containing analogs (e.g., ) exhibit higher biological activity (IC50 = 0.202 µM) due to enhanced hydrophobic interactions with target proteins .

Physicochemical Properties

  • Acidity and Solubility: The fluorine atom increases acidity (lower pKa) compared to non-fluorinated analogs like 4-(4-methylphenyl)butanoic acid, improving water solubility .
  • Stereochemical Effects: The (2S) configuration influences chiral recognition in biological systems, as seen in GC-O analyses of enantiomeric 2-methylbutanoic acids, where (S)-isomers exhibit distinct odor profiles compared to (R)-forms .
  • Photostability: Unlike clinofibrate (a fibrate drug with photodegradation issues), the target compound's fluorophenyl group may confer greater stability under UV light, though direct data are lacking .

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